MK-0677 DER (L-isomer), also known as Ibutamoren Mesylate, is a selective agonist of the growth hormone secretagogue receptor (GHSR) []. This receptor plays a crucial role in stimulating the release of growth hormone (GH) from the pituitary gland []. GH is a vital hormone involved in various physiological processes, including growth, development, metabolism, and body composition.
The potential therapeutic applications of MK-0677 DER (L-isomer) are currently under investigation in various pre-clinical and clinical studies. Some promising research areas include:
2-amino-2-methyl-N-[(2S)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide, commonly known as Ibutamoren, is a synthetic compound that acts as a growth hormone secretagogue. Its chemical structure includes a complex arrangement of functional groups, characterized by a spiroindole-piperidine moiety, which contributes to its biological activity. The molecular formula is , and it has a molar mass of approximately 528.66 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of endocrinology and gerontology.
These reactions can be leveraged to synthesize derivatives or analogs that may exhibit altered pharmacological profiles.
Ibutamoren is primarily recognized for its ability to stimulate the secretion of growth hormone and increase levels of insulin-like growth factor 1 (IGF-1). Research indicates that it can promote muscle growth, enhance recovery from injury, and potentially combat age-related muscle wasting. The compound has been studied for its effects on:
The synthesis of 2-amino-2-methyl-N-[(2S)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide typically involves multiple synthetic steps:
Ibutamoren has several applications in research and potential therapeutic settings:
Ibutamoren shares similarities with other growth hormone secretagogues but is distinguished by its unique structural features and pharmacological profile. Notable similar compounds include:
| Compound Name | Description | Unique Features |
|---|---|---|
| Capromorelin | Ghrelin receptor agonist used in veterinary medicine | Shorter half-life compared to Ibutamoren |
| L-163,540 | Growth hormone secretagogue with similar properties | Lower oral bioavailability |
| NN703 | Growth hormone releasing peptide | Distinct pharmacokinetic properties |
Ibutamoren's high oral bioavailability and sustained activation of the growth hormone-insulin-like growth factor 1 axis set it apart from these compounds, making it a promising candidate for therapeutic applications in various medical fields.